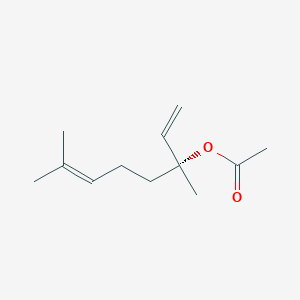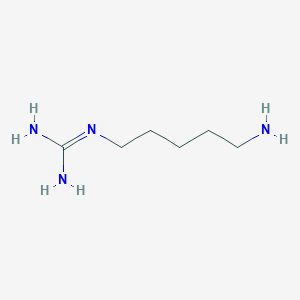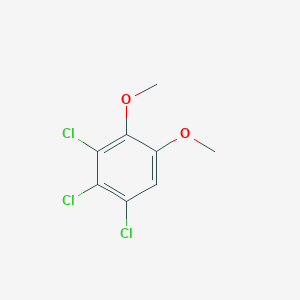
Hexyl octyl ether
Übersicht
Beschreibung
Hexyl octyl ether, also known as 1-(hexyloxy)octane, is an organic compound with the molecular formula C₁₄H₃₀O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl octyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, hexanol (C₆H₁₃OH) reacts with octyl bromide (C₈H₁₇Br) in the presence of a strong base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of phase-transfer catalysis to enhance the reaction rate and yield. This method allows the reaction to occur at lower temperatures and with higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl octyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with hydrogen halides (HX) to form the corresponding alkyl halides and alcohols.
Oxidation Reactions: Under strong oxidizing conditions, this compound can be oxidized to form aldehydes or carboxylic acids.
Major Products Formed:
Substitution Reactions: Hexyl bromide (C₆H₁₃Br) and octanol (C₈H₁₇OH).
Oxidation Reactions: Hexanal (C₆H₁₂O) and octanoic acid (C₈H₁₆O₂).
Wissenschaftliche Forschungsanwendungen
Hexyl octyl ether has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for the extraction and purification of biological molecules.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: It is employed as a lubricant and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of hexyl octyl ether involves its ability to act as a solvent and reactant in various chemical processes. Its molecular structure allows it to interact with different molecular targets, facilitating reactions such as solubilization and phase transfer.
Vergleich Mit ähnlichen Verbindungen
Hexyl octyl ether can be compared with other ethers such as:
Hexyl ethyl ether (C₈H₁₈O): Similar in structure but with a shorter alkyl chain.
Octyl decyl ether (C₁₈H₃₈O): Has a longer alkyl chain, resulting in different physical properties.
Butyl octyl ether (C₁₂H₂₆O): Contains a shorter alkyl chain, affecting its reactivity and applications.
This compound is unique due to its balanced alkyl chain length, which provides an optimal combination of solubility and reactivity for various applications.
Eigenschaften
IUPAC Name |
1-hexoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTWKGLRMXBROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333985 | |
| Record name | Hexyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17071-54-4 | |
| Record name | Hexyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















